![molecular formula C7H5N3O2 B1313946 Imidazo[1,2-a]pyrimidin-3-carbonsäure CAS No. 64951-11-7](/img/structure/B1313946.png)
Imidazo[1,2-a]pyrimidin-3-carbonsäure
Übersicht
Beschreibung
Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods such as condensation reactions and multicomponent reactions. These synthetic pathways allow for the incorporation of different functional groups, enhancing the biological activity of the resulting compounds. Notably, Zhou et al. highlighted several synthetic routes that yield derivatives with promising pharmacological profiles .
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that a set of imidazo[1,2-a]pyridine-3-carboxamides exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis, outperforming existing clinical candidates . This highlights the compound's potential in treating multidrug-resistant tuberculosis.
Anti-inflammatory Properties
Research conducted by Vidal et al. demonstrated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory effects by modulating leukocyte functions in vitro. The compounds were tested in mouse models and showed a reduction in inflammatory responses induced by zymosan . This suggests their potential application in treating inflammatory diseases.
GABA Receptor Modulation
Imidazo[1,2-a]pyrimidines act as ligands for GABA_A receptors, specifically targeting the benzodiazepine binding site. This functional selectivity indicates their potential use in treating anxiety disorders and other neurological conditions by modulating neurotransmitter activity .
Antitubercular Agents
A focused set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and evaluated for their antitubercular activity. Compounds such as 13 and 18 demonstrated promising pharmacokinetic profiles in vivo, indicating their suitability for further development as antitubercular agents .
Table 1: Pharmacokinetic Evaluation of Imidazo[1,2-a]pyridine Compounds
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) | IV Clearance (mL/min/kg) | % F |
---|---|---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
18 | 3850 | 337 | 0.5 | ND | ND | 31.1 |
Cytotoxicity Studies
In cytotoxicity assays conducted on HeLa cells, various imidazo[1,2-a]pyridine analogs were screened for their effects on cell viability. Several compounds demonstrated significant cytotoxic effects with IC50 values below 150 μM, indicating their potential as anticancer agents .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyrimidine-3-carboxylic acid and its analogues have been recognized as significant agents against various diseases . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, they have been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets, leading to a series of cellular, biochemical, and molecular changes . For instance, in the case of tuberculosis, it exhibits in vitro anti-TB activity against replicating and non-replicating bacteria . As covalent inhibitors, they bind to their targets irreversibly, leading to permanent inactivation .
Biochemical Pathways
It’s known that the compound plays a role in the development of covalent inhibitors, which can affect various biochemical pathways depending on the specific target .
Pharmacokinetics
Related compounds have shown promising pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The compound’s action results in significant activity against various diseases. For instance, it has shown significant activity against MDR-TB and XDR-TB . As a covalent inhibitor, it has potential as a potent anticancer agent for KRAS G12C-mutated cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. For example, a one-pot, three-component reaction involving an aldehyde, an amine, and a nitr
Biologische Aktivität
Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its broad spectrum of biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic properties, supported by relevant data tables and case studies.
Overview of Biological Activities
Imidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives have been extensively studied for their potential therapeutic applications. Key biological activities include:
- Antimicrobial Activity : Notably effective against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as against Mtb .
- Antitumor Activity : Various derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Anti-inflammatory Properties : Some studies indicate that imidazo[1,2-a]pyrimidines can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
The biological activity of imidazo[1,2-a]pyrimidine-3-carboxylic acid is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound acts as a covalent inhibitor affecting various biochemical pathways. For instance, it has been shown to inhibit protein geranylgeranylation, which is crucial for cell signaling and proliferation in cancer cells .
- Binding Affinity : Molecular docking studies reveal promising binding affinities to targets such as ACE2 and spike proteins of SARS-CoV-2, suggesting potential antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies have revealed insights into how modifications to the imidazo[1,2-a]pyrimidine structure influence biological activity:
Compound | Structure Modification | MIC against Mtb (µM) | Antitumor Activity |
---|---|---|---|
5 | Base structure | 0.5 | Moderate |
9 | Substituted at position 2 | 0.006 | High |
12 | Amide derivative | 0.1 | Moderate |
18 | Fluorinated variant | 0.02 | High |
This table summarizes the impact of structural changes on the potency against Mtb and tumor cells.
Pharmacokinetics
Pharmacokinetic evaluations have indicated favorable profiles for several derivatives:
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) |
---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 |
18 | 3850 | 337 | 0.5 | ND |
These results suggest that certain compounds can achieve effective systemic exposure with potential for once-daily dosing regimens .
Case Studies
- Antitubercular Agents : A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that were screened against Mtb H37Rv. Compounds showed significant potency with MIC values indicating their potential as new anti-TB agents .
- Cancer Studies : Research on imidazo[1,2-a]pyrimidine derivatives demonstrated substantial cytotoxicity in vitro against various cancer cell lines, highlighting their potential as anticancer agents .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJBCVANGLSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495498 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-11-7 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Structure-Activity Relationship (SAR) observed in this class of compounds, and how do structural modifications impact their activity?
A: Researchers observed that modifications to the core structure of 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives led to varying degrees of anti-HIV-1 activity. [] For example, compound 6k displayed the most potent activity (EC50 of 0.8 µM) among the synthesized compounds. [] This suggests that specific structural features are crucial for enhancing the inhibitory potency against HIV-1. [] Further investigations into the SAR can guide the development of more potent and selective inhibitors within this chemical class.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.